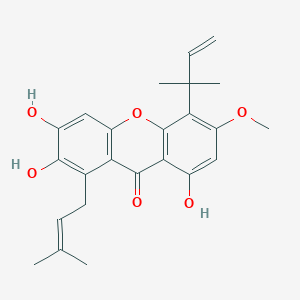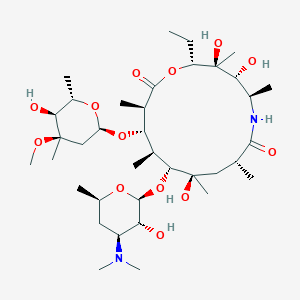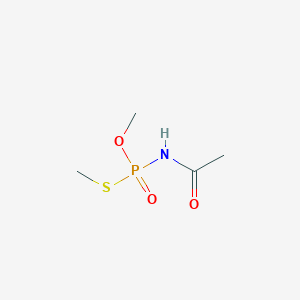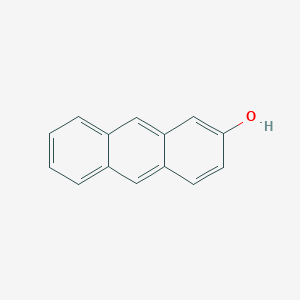
2-(4-二甲基乙烯基苯基)丙酸
描述
2-(4-Dimethylvinylphenyl)propionic acid, also known as 2-(4-Dimethylvinylphenyl)propionic acid, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Dimethylvinylphenyl)propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Dimethylvinylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Dimethylvinylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物参考标准
2-(4-二甲基乙烯基苯基)丙酸: 用作药物研究中的参考标准。参考标准对于确保药物产品的身份、质量、纯度和效力至关重要。 它们是药物生产质量控制过程中使用的分析方法的基准 .
杂质分析
该化合物被认为是布洛芬(一种广泛使用的抗炎药)合成中的杂质。了解和控制杂质对于药物的安全性和有效性至关重要。 该化合物在杂质分析中的作用有助于开发纯化方法,以确保最终药物产品的质量 .
分析化学
在分析化学中,2-(4-二甲基乙烯基苯基)丙酸 可用于校准色谱仪和光谱仪等仪器。 使用已知化合物进行准确校准可确保分析仪器提供可靠且可重复的结果 .
化学合成研究
研究人员可能会探索使用该化合物作为合成更复杂分子的构建块。 它的结构可以进行修改,以创造具有潜在治疗效果或用于其他科学应用的新化合物 .
材料科学
该化合物的特性可以被研究以开发新材料。 例如,它掺入聚合物中可能会增强某些特性,例如热稳定性或机械强度,这在材料科学中非常有价值 .
毒理学研究
2-(4-二甲基乙烯基苯基)丙酸: 可以研究其毒理学特性。 这些研究对于评估化学品的安全性和其对人类健康和环境的潜在风险至关重要 .
环境化学
该化合物可以研究其在环境中的行为和归宿。 研究可以包括其生物降解性、生物蓄积潜力以及对水生和陆地生态系统的影响 .
教育目的
最后,2-(4-二甲基乙烯基苯基)丙酸 可用于教育环境,例如大学实验室,教学生了解有机化学合成、分析技术以及制药行业的质量控制流程 .
属性
IUPAC Name |
2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJTWQSJJRVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910472 | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75625-99-9 | |
| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Dimethylvinylphenyl)propionic acid compare to ibuprofen in terms of its pharmacological activity?
A1: Research suggests that 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities compared to ibuprofen []. Furthermore, it exhibits a higher therapeutic index, indicating a wider margin of safety between its effective dose and the dose at which adverse effects occur [].
Q2: What is known about the mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid?
A2: Like ibuprofen, 2-(4-Dimethylvinylphenyl)propionic acid inhibits the biosynthesis of prostaglandins []. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and pain. While the exact mechanism by which 2-(4-Dimethylvinylphenyl)propionic acid inhibits prostaglandin biosynthesis is not explicitly described in the provided research, its structural similarity to ibuprofen suggests a potential interaction with cyclooxygenase enzymes (COX-1 and/or COX-2), which are key enzymes in the prostaglandin synthesis pathway.
Q3: How was the absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid determined?
A3: The absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid was determined by comparing the 1H-NMR spectra of its (S)-(-)-α-phenylethylamide derivatives with those of ibuprofen enantiomers with known configurations []. This comparison allowed researchers to assign the (S) configuration to the (+)-enantiomer of 2-(4-Dimethylvinylphenyl)propionic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
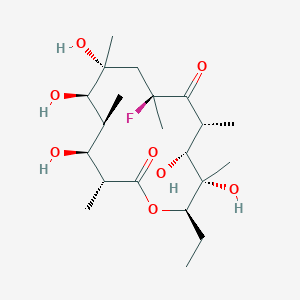


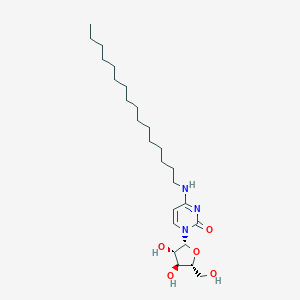


![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
